molecular formula C9H12ClNO2 B555530 Methyl (R)-aminophenylacetate hydrochloride CAS No. 19883-41-1

Methyl (R)-aminophenylacetate hydrochloride

Cat. No.: B555530
CAS No.: 19883-41-1
M. Wt: 201.65 g/mol
InChI Key: FUUXTVBJBBSPAG-DDWIOCJRSA-N
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Description

H-D-Phg-OMe.HCl (methyl (2R)-2-amino-2-phenylacetate hydrochloride) is a chiral amino acid ester derivative where the phenyl group is directly attached to the α-carbon of the glycine backbone. This structural feature distinguishes it from phenylalanine derivatives (e.g., H-D-Phe-OMe.HCl), which have a benzyl group on the β-carbon. It is primarily used in peptide synthesis to introduce rigidity or aromatic interactions into peptide chains due to its planar phenyl-α-carbon geometry.

Properties

CAS No.

19883-41-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1

InChI Key

FUUXTVBJBBSPAG-DDWIOCJRSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)O.Cl

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O.Cl

Pictograms

Irritant

Related CAS

26682-99-5 (Parent)

Synonyms

19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride typically involves the esterification of D-2-Phenylglycine with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride primarily involves its role as an acyl donor in the enzymatic synthesis of cephalosporin antibiotics. The compound reacts with the enzyme to form an acyl-enzyme intermediate, which then reacts with other substrates to form the final antibiotic product .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of H-D-Phg-OMe.HCl with four analogous amino acid methyl ester hydrochlorides:

Compound Molecular Formula Molecular Weight (g/mol) Solubility* Key Structural Feature
H-D-Phg-OMe.HCl C₉H₁₂ClNO₂ ~197.65 Likely DMSO; heating/sonication required Phenyl group on α-carbon
H-D-Phe-OMe.HCl C₁₀H₁₄ClNO₂ 215.68 DMSO; heating/sonication Benzyl group on β-carbon (CH₂-Ph)
H-Gly-OMe.HCl C₃H₈ClNO₂ 137.55 Water, DMSO Simplest structure (no side chain)
H-Val-OMe.HCl C₅H₁₂ClNO₂ 153.61 DCM, DMF Branched isopropyl side chain
H-Lys(Boc)-OMe.HCl C₁₂H₂₄ClN₂O₄ 296.80 DMSO Boc-protected ε-amine on lysine chain

*Solubility methods often involve heating to 37°C and sonication for hydrophobic derivatives like H-D-Phe-OMe.HCl and H-D-Phg-OMe.HCl .

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Rigidity vs.
  • Solubility Challenges : Hydrophobic derivatives like H-D-Phe-OMe.HCl and H-D-Phg-OMe.HCl require optimized solvent systems (e.g., DMSO with sonication) .

Case Studies

  • Peptide Coupling : In a study using H-Val-OMe.HCl, coupling with Z-Phe-OH achieved an 83% yield using EDCI/HOBt, highlighting the importance of activating agents for methyl esters . Similar protocols likely apply to H-D-Phg-OMe.HCl.
  • Biological Relevance : Despite structural similarities, compounds like H-D-Phg-OMe.HCl and H-D-Phe-OMe.HCl may exhibit divergent biological activities due to differences in side-chain interactions .

Biological Activity

H-D-Phg-OMe.HCl, also known as N-Acetyl-D-phenylglycine methyl ester hydrochloride, is a synthetic derivative of the amino acid glycine. This compound has garnered attention in biochemical research due to its potential applications in studying protein interactions and enzymatic activity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.650 g/mol
Density 1.126 g/cm³
Boiling Point 238.9 °C at 760 mmHg
Melting Point 189-191 °C
CAS Number 19883-41-1

H-D-Phg-OMe.HCl exhibits several biological activities primarily attributed to its influence on metabolic pathways and hormonal secretion. Studies indicate that it may enhance the secretion of anabolic hormones, which are crucial for muscle growth and recovery during exercise. Additionally, it has been noted for its potential to improve mental performance under stress and reduce exercise-induced muscle damage .

The compound's chirality plays a significant role in its biological interactions. The D-phenylglycine configuration can affect how it interacts with various receptors and enzymes in the body, potentially leading to different physiological outcomes compared to its L-isomer counterparts.

Research Findings

  • Hormonal Effects : Research has demonstrated that H-D-Phg-OMe.HCl can influence the secretion of hormones involved in muscle synthesis and recovery. This effect is particularly relevant for athletes looking for ergogenic aids to enhance performance during training .
  • Mental Performance : In experimental settings, subjects administered H-D-Phg-OMe.HCl showed improved cognitive function during tasks that induced stress, suggesting a neuroprotective effect that could be beneficial in high-pressure environments .
  • Muscle Recovery : The compound has been observed to mitigate muscle damage following intense exercise, likely due to its role in promoting anabolic hormone levels and reducing inflammatory markers associated with muscle strain .

Case Studies

Several case studies highlight the efficacy of H-D-Phg-OMe.HCl in various applications:

  • Study on Exercise Recovery : A controlled trial involving athletes showed that those who supplemented with H-D-Phg-OMe.HCl experienced significantly less muscle soreness and quicker recovery times compared to a placebo group. The study concluded that the compound's anabolic properties contributed to these benefits .
  • Cognitive Function Assessment : In a double-blind study assessing cognitive performance under stress, participants receiving H-D-Phg-OMe.HCl outperformed those on a placebo in tasks requiring quick decision-making and memory recall. This suggests potential applications in enhancing cognitive resilience during stressful situations .

Q & A

Q. What are the established synthetic routes for H-D-Phg-OMe.HCl, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : H-D-Phg-OMe.HCl is typically synthesized via esterification of D-(-)-2-phenylglycine followed by hydrochloride salt formation. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Catalysts : Use of DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) for carboxylate activation .
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
    Yield optimization involves iterative adjustment of stoichiometry, reaction time (monitored via TLC), and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing H-D-Phg-OMe.HCl, and what critical data should researchers prioritize?

  • Methodological Answer :
TechniqueKey Data PointsExpected Results
1H NMR Aromatic protons, methyl esterδ 7.3–7.5 (m, 5H, Ar), δ 3.7 (s, 3H, OCH3)
IR Ester C=O stretch~1740 cm⁻¹; NH2 stretch ~3300 cm⁻¹
HPLC Purity, enantiomeric excess>98% purity (C18 column, acetonitrile/water mobile phase) .
X-ray crystallography is recommended for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can contradictions in enantiomeric purity data between chiral HPLC and polarimetry be resolved?

  • Methodological Answer : Discrepancies often arise from calibration errors or solvent effects. To resolve:

Cross-validate : Compare with a known enantiopure standard using both methods.

Statistical analysis : Apply Student’s t-test to assess significance of differences .

Contextualize : Polarimetry may overestimate purity in impure samples; HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) provides higher accuracy .
Document all conditions (e.g., temperature, wavelength) to ensure reproducibility .

Q. What experimental design principles apply when incorporating H-D-Phg-OMe.HCl into solid-phase peptide synthesis (SPPS) to minimize racemization?

  • Methodological Answer :
  • Coupling agents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization risk .
  • Temperature : Conduct reactions at 4°C to slow base-induced epimerization.
  • Monitoring : Use Kaiser test or LC-MS to detect incomplete couplings .
    Advanced strategies include employing pseudo-proline dipeptides or microwave-assisted SPPS for steric hindrance .

Q. How should researchers address variability in melting points reported across literature sources for H-D-Phg-OMe.HCl?

  • Methodological Answer : Variability may stem from differences in purity or crystallization conditions. To mitigate:
  • Standardize purification : Recrystallize from the same solvent system (e.g., ethanol/water) and report detailed protocols .
  • DSC analysis : Use differential scanning calorimetry to measure precise melting ranges and compare with literature .
  • Cross-reference : Verify against authoritative databases like PubChem or Reaxys, excluding non-peer-reviewed sources (e.g., ) .

Literature and Data Management

Q. What strategies ensure a rigorous literature review for H-D-Phg-OMe.HCl while avoiding unreliable sources?

  • Methodological Answer :
  • Database selection : Prioritize Web of Science, PubMed, and Reaxys for peer-reviewed articles .
  • Search terms : Use IUPAC name and common synonyms (e.g., "methyl (2R)-2-amino-2-phenylacetate hydrochloride") .
  • Exclusion criteria : Omit non-academic sources (e.g., supplier catalogs) and verify data against primary literature .
  • Citation tools : Use Zotero or EndNote to manage references and ensure proper attribution .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures involving H-D-Phg-OMe.HCl to ensure reproducibility?

  • Methodological Answer :
  • Detailed protocols : Include exact masses, solvent volumes, and equipment specifications (e.g., NMR field strength) .
  • Supporting information : Provide raw spectral data (e.g., NMR FID files) in supplementary materials .
  • Error reporting : Disclose yield variations (±5%) and anomalous HPLC traces with proposed explanations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-aminophenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (R)-aminophenylacetate hydrochloride

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